
2-(4-Bromophenyl)benzimidazole
Overview
Description
2-(4-Bromophenyl)benzimidazole is an organic compound with the chemical formula C13H9BrN2 and a molecular weight of 273.13 g/mol . It is a derivative of benzimidazole, featuring a bromine atom attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
2-(4-Bromophenyl)benzimidazole, also known as 2-(4-Bromophenyl)-1H-benzo[d]imidazole, is a type of benzimidazole derivative. Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer . The primary targets of this compound are likely to be cancer cells, given the anticancer activities of benzimidazole derivatives .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, depending on the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on benzimidazole derivatives suggests that these compounds have significant results within the close agreement of the lipinski’s rule of five and qikprop rule within the range . This suggests that this compound may have good bioavailability.
Result of Action
Given the anticancer activities of benzimidazole derivatives, it can be inferred that this compound may inhibit the proliferation of cancer cells .
Action Environment
It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the compound may retain its activity in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and it is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-(4-substituted phenyl)benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of 2-(4-aminophenyl)benzimidazole.
Scientific Research Applications
Overview
2-(4-Bromophenyl)benzimidazole is a significant compound within the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde. This reaction can be catalyzed using various methods, including microwave-assisted synthesis or solvent-free conditions, which enhance yield and reduce environmental impact .
Synthetic Route Example
- Reactants : o-Phenylenediamine, 4-bromobenzaldehyde
- Catalysts : Sodium hexafluoroaluminate or gold nanocomposites
- Conditions : Mild temperatures, solvent-free or microwave conditions
Biological Activities
This compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, modifications of benzimidazole derivatives have shown promising results against human carcinoma cell lines. In particular, compounds derived from benzimidazole have been tested for their inhibitory effects on the epidermal growth factor receptor (EGFR), a target in cancer therapy. One derivative demonstrated a selectivity ratio of 5.96 against leukemia cells .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that it displays significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition for some derivatives exceeded that of standard antibiotics like penicillin .
Anticholinesterase Activity
Benzimidazole derivatives, including this compound, have been investigated for their anticholinesterase activity, which is crucial in treating Alzheimer's disease. Studies report IC50 values indicating potent inhibition of acetylcholinesterase (AChE), suggesting that these compounds could be developed further as potential treatments for neurodegenerative disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Fluorophenyl)benzimidazole: Contains a fluorine atom instead of bromine, leading to variations in electronic properties and interactions with biological targets.
2-(4-Chlorophenyl)benzimidazole: Contains a chlorine atom, which affects its chemical reactivity and biological activity.
Uniqueness: 2-(4-Bromophenyl)benzimidazole is unique due to the presence of the bromine atom, which significantly influences its chemical and biological properties. The bromine atom enhances the compound’s ability to participate in halogen bonding, increasing its potency in biological applications. Additionally, the bromine atom affects the compound’s electronic properties, making it suitable for specific industrial applications .
Biological Activity
2-(4-Bromophenyl)benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their pharmacological significance, particularly in anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine substituent on the phenyl ring, which significantly influences its chemical and biological properties. The presence of the bromine atom enhances the compound's ability to participate in halogen bonding, potentially increasing its potency against various biological targets.
The biological activity of this compound is primarily attributed to its interaction with cellular targets through several mechanisms:
- Anticancer Activity : Studies indicate that benzimidazole derivatives can inhibit the proliferation of cancer cells. The compound may induce apoptosis in tumor cells by affecting pathways related to hypoxia-inducible factors (HIF1) and caspase activation .
- Antimicrobial Properties : This compound has shown efficacy against various bacterial and fungal strains. Its mechanism involves disrupting cellular functions or inhibiting essential microbial enzymes .
- Biochemical Pathways : this compound may influence multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable absorption and permeability characteristics. Its metabolic stability and bioavailability make it a promising candidate for further therapeutic development.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, on human lung adenocarcinoma (A549) and melanoma (WM115) cells. Results indicated significant apoptosis induction through caspase-dependent pathways, highlighting its potential as a hypoxia-selective anticancer agent .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Fungal Inhibition : The compound was assessed for antifungal properties against strains like Candida albicans, showing promising results that warrant further exploration for therapeutic applications in treating fungal infections .
Properties
IUPAC Name |
2-(4-bromophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMGOSKROWAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301527 | |
Record name | 2-(4-Bromophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-74-4 | |
Record name | 2622-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Bromophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Bromophenyl)benzimidazole in the development of luminescent materials?
A1: this compound acts as a cyclometalating ligand in the synthesis of iridium (III) complexes, specifically forming a stable bond with the iridium ion through its nitrogen atom and the carbon atom at the 2-position of the benzimidazole ring []. This type of coordination creates a rigid structure within the complex, enhancing the probability of radiative decay pathways, which are crucial for achieving efficient phosphorescent emission.
Q2: How does the choice of ancillary ligand influence the emission color of the iridium complex containing this compound?
A2: The provided research demonstrates that using 5,5'-dimethyl-2,2'-dipyridyl as the ancillary ligand, alongside this compound, results in an iridium complex that emits yellow light with a peak at 562 nm []. This emission color can be attributed to the specific energy gap between the excited state and ground state of the complex, which is influenced by the electronic properties of both the cyclometalating ligand (this compound) and the ancillary ligand (5,5'-dimethyl-2,2'-dipyridyl). Modification of the ancillary ligand structure can potentially shift the energy levels within the complex, leading to different emission colors.
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